Acide amino(5-bromo-2,4-diméthoxyphényl)acétique

Vue d'ensemble

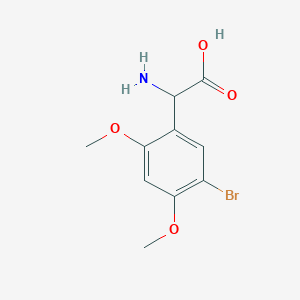

Description

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12BrNO4 and a molecular weight of 290.11 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and two methoxy groups attached to a phenyl ring, along with an acetic acid moiety. It is a derivative of phenylacetic acid and is used in various chemical and pharmaceutical applications.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules and pharmaceuticals. The compound's structure allows for various chemical modifications, making it a versatile precursor in synthetic chemistry.

Synthetic Routes

The synthesis typically involves the bromination of 2,4-dimethoxyphenylacetic acid followed by amination. The general steps are:

- Bromination : The compound is treated with bromine in solvents like acetic acid.

- Amination : The brominated intermediate reacts with ammonia or amines to introduce the amino group.

Biological Applications

Research indicates that Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid exhibits potential biological activities , including antimicrobial and anticancer properties.

Anticancer Properties

Studies have shown that compounds similar to Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid can inhibit cell proliferation and affect microtubule dynamics in cancer cells. For instance, related compounds have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines, indicating their potential as antitumor agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects. Research suggests that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in drug development against infectious diseases.

Medicinal Chemistry Applications

In medicinal chemistry, Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid is investigated for its therapeutic potential in treating mood disorders and other psychiatric conditions. Preliminary findings suggest interactions with serotonin receptors, which could influence mood and perception.

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes within industrial contexts. Its unique chemical properties allow for innovations in material science and chemical engineering.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Versatile precursor for organic synthesis |

| Biological Research | Anticancer and antimicrobial studies | Inhibits cell proliferation; effective against pathogens |

| Medicinal Chemistry | Potential treatment for mood disorders | Modulates serotonin receptors |

| Industrial Development | New materials and processes | Innovations in material science |

Case Study 1: Anticancer Activity

A study published in Nature explored the effects of related compounds on cancer cell lines. Results indicated that these compounds disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.

Mode of Action

For instance, indole derivatives are known to participate in electronically divergent processes with the metal catalyst in Suzuki–Miyaura (SM) coupling reactions .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .

Analyse Biochimique

Biochemical Properties

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s stability, reactivity, and overall function in biochemical pathways .

Cellular Effects

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering protein synthesis and cellular behavior .

Molecular Mechanism

The molecular mechanism of action of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to a decrease in its effectiveness. Long-term studies in vitro or in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, and other physiological disturbances. Understanding the dosage threshold is crucial for its safe and effective use in research .

Metabolic Pathways

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the cell. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its effectiveness and potential side effects. Understanding these transport mechanisms is important for optimizing its use in research and therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid typically involves the bromination of 2,4-dimethoxyphenylacetic acid followed by the introduction of an amino group. One common method involves the following steps:

Bromination: 2,4-dimethoxyphenylacetic acid is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 5-position of the phenyl ring.

Industrial Production Methods

Industrial production methods for Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or nitriles.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid: Characterized by the presence of an amino group, bromine atom, and methoxy groups.

2-Amino-5-bromobenzoic acid: Similar structure but lacks the methoxy groups.

2-Amino-4,5-dimethoxybenzoic acid: Similar structure but lacks the bromine atom.

Uniqueness

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxy groups distinguishes it from other similar compounds and influences its interactions in chemical and biological systems .

Activité Biologique

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on a review of relevant literature.

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid exhibits a range of biochemical interactions that influence its biological activity. It can act as both a substrate and an inhibitor for various enzymes, affecting their catalytic functions. The interactions may involve:

- Covalent bonding : Permanent modifications of target biomolecules.

- Hydrogen bonding : Facilitating reversible interactions.

- Van der Waals forces : Influencing the stability of molecular complexes.

These interactions can significantly alter the compound's stability and reactivity within biological systems .

Cellular Effects

The compound's influence extends to cellular processes, where it modulates:

- Cell signaling pathways : Altering signal transduction mechanisms that control cell behavior.

- Gene expression : Affecting transcriptional activity and thus protein synthesis.

- Cellular metabolism : Modifying metabolic pathways that are crucial for cell survival and function.

Research indicates that Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as growth, differentiation, and apoptosis .

Molecular Mechanisms

The molecular mechanism of action involves binding to specific biomolecules, such as enzymes or receptors. This binding can lead to:

- Enzyme inhibition or activation : Resulting in conformational changes that affect enzyme activity.

- Gene regulation : Interactions with transcription factors can enhance or suppress gene transcription.

Long-term exposure studies suggest that the compound may induce significant changes in cellular functions over time, impacting processes like cell growth and apoptosis .

Anticancer Activity

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HT-29 (colon cancer)

For instance, a related compound demonstrated sub-micromolar cytotoxicity against these cell lines by disrupting microtubule polymerization, highlighting the potential of this class of compounds in cancer therapy .

Antioxidant Activity

The compound also shows promise as an antioxidant. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property is particularly beneficial in the context of cancer prevention and treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | Contains both bromine and methoxy groups | Anticancer, antioxidant |

| 2-Amino-5-bromobenzoic acid | Lacks methoxy groups | Moderate anticancer activity |

| 2-Amino-4,5-dimethoxybenzoic acid | Lacks bromine atom | Lower efficacy in similar assays |

The presence of both bromine and methoxy groups in Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid enhances its reactivity and biological activity compared to its analogs .

Propriétés

IUPAC Name |

2-amino-2-(5-bromo-2,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-15-7-4-8(16-2)6(11)3-5(7)9(12)10(13)14/h3-4,9H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPNHXLJZXMYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C(=O)O)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397677 | |

| Record name | amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500718-16-1 | |

| Record name | amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.